Triacetoxyscirpenol

Vue d'ensemble

Description

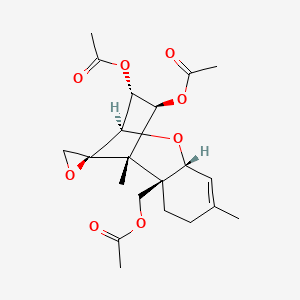

Triacetoxyscirpenol is a type-A trichothecene mycotoxin produced by various species of the Fusarium genus. These fungi are known to infect cereal grains such as corn, wheat, and barley, leading to contamination and potential health risks for humans and animals. This compound is characterized by its tricyclic 12,13-epoxytrichothec-9-ene ring structure with three acetoxy groups at positions 3, 4, and 15 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Triacetoxyscirpenol can be synthesized from cultures of Fusarium sambucinum. The process involves acetylation of crude extracts from the fungal cultures, followed by chromatography on silica gel and multiple recrystallizations from mixtures of ethyl acetate and hexane. This method yields this compound with a high degree of purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Fusarium species under controlled conditions. The fungal cultures are grown in nutrient-rich media, and the mycotoxin is extracted and purified using similar techniques as in laboratory synthesis, but on a larger scale to meet industrial demands .

Analyse Des Réactions Chimiques

Types of Reactions: Triacetoxyscirpenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the epoxy ring or acetoxy groups.

Substitution: The acetoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives of this compound, each with distinct chemical and biological properties .

Applications De Recherche Scientifique

Applications in Agriculture

1. Mycotoxin Research and Detection

Triacetoxyscirpenol is frequently utilized in research focused on mycotoxin detection and quantification. Studies have developed rapid screening methods for detecting this compound and other mycotoxins in agricultural products, particularly barley and wheat. These methods are essential for ensuring food safety and compliance with regulatory standards .

2. Plant Pathology

Research has shown that this compound can affect plant metabolism and influence the pathogenicity of Fusarium species. Understanding its role in plant disease can help develop resistant crop varieties and improve management strategies against fungal infections .

Applications in Animal Health

1. Poultry Studies

this compound has been studied for its effects on poultry health. In a controlled study, birds exposed to this compound exhibited specific lesions, indicating its toxicological impact on avian species. The lesions were predominantly located in the mouth area, which suggests that this compound may affect feeding behavior and overall health in poultry .

| Study | Exposure Level | Lesion Location | Percentage of Affected Birds |

|---|---|---|---|

| Study A | Low | Mouth angles | 53% |

| Study B | Moderate | Upper beak | 47% |

| Study C | High | Lower beak | 32% |

2. Toxicity Assessments

Toxicity studies have indicated that this compound poses significant risks to animal health, with varying LD50 values reported across different species. For instance, the LD50 was found to be approximately 23 mg/kg in mice and 7.3 mg/kg in rats . Such findings underscore the importance of monitoring feed for mycotoxin contamination to prevent adverse health effects.

Human Health Implications

Research has also explored the potential health risks associated with exposure to this compound through contaminated food sources. In vitro studies indicate that it can induce genotoxic effects and inhibit protein synthesis, raising concerns about long-term exposure through dietary intake .

Case Studies

Case Study 1: Thermal Treatment Efficacy

A study investigated the effectiveness of thermal treatment in reducing levels of this compound in contaminated potatoes. Results showed that cooking at high temperatures significantly reduced toxin levels, demonstrating a potential mitigation strategy for food safety .

Case Study 2: Comparative Toxicity Analysis

Another study compared the toxic effects of this compound with its derivatives on yeast growth. The findings revealed that while this compound exhibited strong inhibitory effects, its derivatives showed significantly lower toxicity levels, suggesting avenues for developing safer alternatives or detoxification methods .

Mécanisme D'action

Triacetoxyscirpenol exerts its effects primarily by inhibiting protein synthesis in eukaryotic cells. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the polypeptide chain during translation. This inhibition leads to various cellular effects, including apoptosis, immunosuppression, and cytotoxicity. The compound also affects mitochondrial enzymes and causes electrolyte loss .

Comparaison Avec Des Composés Similaires

4,15-Diacetoxyscirpenol: Another type-A trichothecene with similar toxicological properties.

T-2 Toxin: A highly toxic type-A trichothecene known for its severe effects on protein synthesis.

Deoxynivalenol: A type-B trichothecene with a carbonyl group at the C-8 position, differing from type-A trichothecenes

Uniqueness: Triacetoxyscirpenol is unique due to its specific acetylation pattern, which influences its toxicity and interaction with cellular targets. Its distinct structure makes it a valuable compound for studying the mechanisms of trichothecene toxicity and developing strategies to counteract their effects .

Activité Biologique

Triacetoxyscirpenol (TAS) is a mycotoxin produced by various species of the Fusarium fungi, particularly Fusarium sporotrichioides and Fusarium graminearum. It belongs to the trichothecene class of mycotoxins, which are known for their potent biological activities, including cytotoxicity, immunosuppression, and potential carcinogenic effects. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on human health and agriculture, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes multiple acetyl groups that enhance its lipophilicity and biological activity. The molecular formula is , and it features a complex arrangement that allows it to interact with various biological systems.

The primary mechanisms through which this compound exerts its biological effects include:

- Protein Synthesis Inhibition : Like other trichothecenes, TAS inhibits protein synthesis in eukaryotic cells by interfering with the ribosomal function. This leads to cell death in susceptible organisms, including both plant and animal cells .

- Cytotoxicity : TAS has demonstrated high cytotoxicity against various cell lines. In vitro studies show that it can induce apoptosis in human lung fibroblasts and other cell types .

- Immunosuppressive Effects : Research indicates that this compound may suppress immune responses, potentially leading to increased susceptibility to infections in exposed organisms .

Biological Activity in Agriculture

This compound's role as a phytotoxin has significant implications for agriculture:

- Pathogenicity : As a secondary metabolite produced by Fusarium species, TAS contributes to the virulence of these fungi in crops. It is associated with diseases such as Fusarium head blight in cereals, affecting yield and quality .

- Antifungal Activity : Interestingly, while TAS is toxic to plants, it also has been studied for potential antifungal applications against certain pathogens due to its ability to inhibit fungal growth at specific concentrations .

Case Study 1: Cytotoxic Effects on Human Cells

A study investigating the cytotoxic effects of this compound on human lung fibroblasts found that exposure led to significant cell death at concentrations above 10 µM. The mechanism was primarily through apoptosis induction, characterized by chromatin condensation and DNA fragmentation .

Case Study 2: Agricultural Impact

In field studies assessing the impact of Fusarium species on wheat crops, the presence of this compound was correlated with increased disease severity. The study highlighted how TAS production by Fusarium graminearum led to reduced crop yields and quality due to its phytotoxic effects .

Research Findings Summary

Propriétés

Numéro CAS |

4297-61-4 |

|---|---|

Formule moléculaire |

C21H28O8 |

Poids moléculaire |

408.4 g/mol |

Nom IUPAC |

[(1S,2R,7R,9R,10R,11S)-10,11-diacetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C21H28O8/c1-11-6-7-20(9-25-12(2)22)15(8-11)29-18-16(27-13(3)23)17(28-14(4)24)19(20,5)21(18)10-26-21/h8,15-18H,6-7,9-10H2,1-5H3/t15-,16-,17-,18-,19-,20-,21?/m1/s1 |

Clé InChI |

YWQOKOBRSAAKTG-AMTHWPQPSA-N |

SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |

SMILES isomérique |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |

SMILES canonique |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |

Pictogrammes |

Acute Toxic |

Synonymes |

3alpha,4beta,15-triacetoxy-12,13-epoxytrichothec-9-ene triacetoxyscirpenol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.